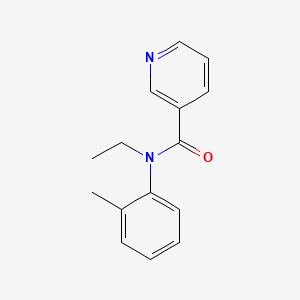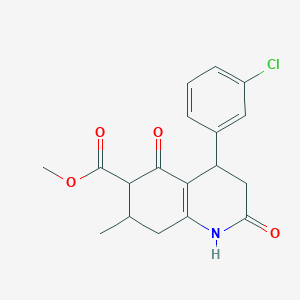![molecular formula C22H21NO2 B5605128 2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B5605128.png)
2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is an organic compound that belongs to the class of acetamides It features a biphenyl group linked to an acetamide moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide under suitable conditions to form 4-phenoxybiphenyl.
Acetamide formation: The 4-phenoxybiphenyl is then reacted with 3,5-dimethylaniline in the presence of acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods or the use of green chemistry principles may also be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of biphenyl derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The biphenyl ether moiety can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
- 2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
2-{[1,1’-BIPHENYL]-4-YLOXY}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The biphenyl ether linkage also provides a rigid and planar structure that can enhance its binding affinity to certain molecular targets.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-17(2)14-20(13-16)23-22(24)15-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPNBFPZZMWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5605048.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5605054.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5605061.png)
![9-[4-(2-aminoethyl)benzyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5605088.png)
![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5605096.png)
![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5605103.png)
![7-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5605110.png)
![2-{1-[(3S)-1-benzyl-3-piperidinyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605117.png)


![N-tert-butyl-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5605153.png)
![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)
